molecular formula C11H19N3O2 B15312096 Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Cat. No.: B15312096
M. Wt: 225.29 g/mol
InChI Key: RLCUIWISPPKLHT-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with methyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves the condensation of 3,5-dimethylpyrazole with appropriate ester and amine derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ester and amine groups allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Biological Activity

Overview

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4O2C_{12}H_{18}N_{4}O_2 with a molecular weight of approximately 250.30 g/mol. The structure features a pyrazole ring, which is known for its versatility in biological applications.

Antimicrobial Activity

Research has indicated that compounds with pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that methyl pyrazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that certain analogs of this compound showed cytotoxic effects against cancer cell lines such as A431 and HT29. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the pyrazole ring enhances its efficacy against tumor cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that methyl pyrazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives can reduce oxidative stress in cells, contributing to their protective effects against damage .

Case Studies

StudyFindings
Study A Evaluated the antimicrobial efficacy of methyl pyrazole derivatives against E. coli and S. aureus, showing significant inhibition at low concentrations (MIC < 50 µg/mL).
Study B Investigated anticancer properties on A431 cell lines; IC50 values were reported below 20 µM for certain analogs.
Study C Assessed anti-inflammatory effects in a murine model, demonstrating a reduction in paw edema by 30% compared to control groups.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-8-6-9(2)14(13-8)7-11(3,12-4)10(15)16-5/h6,12H,7H2,1-5H3

InChI Key

RLCUIWISPPKLHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)(C(=O)OC)NC)C

Origin of Product

United States

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